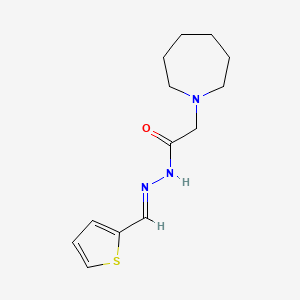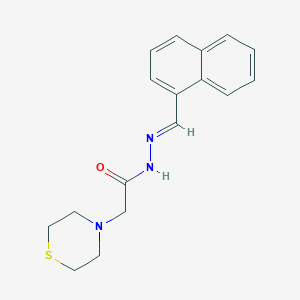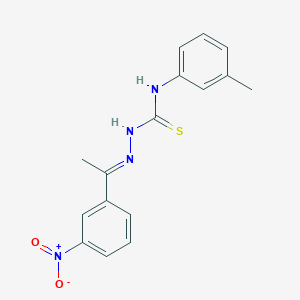
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as PTMAH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide involves its ability to bind to specific biological molecules, such as Aβ peptides, and inhibit their aggregation. This mechanism has been shown to be effective in preventing the formation of Aβ plaques, which are a hallmark of Alzheimer's disease. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce cell death in cancer cells by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have biochemical and physiological effects, including the ability to selectively bind to biological molecules, induce cell death in cancer cells, and inhibit the aggregation of Aβ peptides. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its ability to selectively bind to specific biological molecules, making it a useful tool for studying biological processes. Another advantage is its low toxicity and good biocompatibility, which make it a safe option for use in biomedical applications. However, a limitation of using N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are several future directions for research on N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, including further studies on its potential applications in biomedical research, such as imaging and detecting biological molecules, and as a potential treatment for Alzheimer's disease and cancer. Future research could also focus on developing more cost-effective synthesis methods for N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and exploring its potential as a drug delivery system.
Conclusion:
In conclusion, N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has shown promise as a potential tool for studying biological processes and as a potential treatment for Alzheimer's disease and cancer. Further research is needed to fully explore its potential in these areas.
Aplicaciones Científicas De Investigación
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in scientific research, including as a fluorescent probe for imaging and detecting biological molecules, as a potential anti-cancer agent, and as a potential treatment for Alzheimer's disease. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to selectively bind to amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease, and inhibit their aggregation. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce cell death in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c17-12(10-16-4-6-18-7-5-16)15-14-9-11-2-1-3-13-8-11/h1-3,8-9H,4-7,10H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGPVWHEJQHRB-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[4-(dimethylamino)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836859.png)




![6-amino-3-methyl-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3836880.png)
![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)

![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)